

Application Notes and Protocols: Analytical Standards for Isocalophyllic Acid

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Compound of Interest

Compound Name: *Isocalophyllic acid*

Cat. No.: *B15590317*

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Introduction

Isocalophyllic acid is a naturally occurring coumarin found in various species of the genus *Calophyllum*, notably *Calophyllum inophyllum*.^[1] This compound, along with its diastereomer calophyllic acid, has garnered significant interest due to its potential therapeutic properties. Research has indicated that a mixture of calophyllic acid and **isocalophyllic acid** can stimulate glucose uptake in skeletal muscle cells, suggesting its potential as a lead compound for the management of diabetes and obesity. This activity is mediated through the PI-3-kinase- and ERK1/2-dependent signaling pathways.

These application notes provide a comprehensive overview of the analytical standards, proposed analytical methodologies, and protocols for the biological evaluation of **Isocalophyllic acid**. Due to the current lack of a commercially available certified analytical standard for **Isocalophyllic acid**, this document outlines a protocol for its isolation and purification to serve as an in-house reference standard.

Chemical and Physical Properties

A summary of the known chemical and physical properties of **Isocalophyllic acid** is presented in Table 1.

Table 1: Chemical and Physical Properties of **Isocalophyllic Acid**

Property	Value	Reference
IUPAC Name	(2Z)-3-[(2R,3S)-5-hydroxy-2,3,8,8-tetramethyl-4-oxo-2,3-dihydropyrano[2,3-h]chromen-6-yl]-3-phenylprop-2-enoic acid	PubChem
CAS Number	157810-76-9	ChemBK
Molecular Formula	C25H24O6	PubChem
Molecular Weight	420.45 g/mol	ChemBK
Melting Point	182-183 °C	ChemBK
Boiling Point	633.7±55.0 °C (Predicted)	ChemBK
Density	1.259±0.06 g/cm3 (Predicted)	ChemBK

Analytical Methodologies

The quantification of **Isocalophyllic acid** in plant extracts and other matrices can be achieved using High-Performance Liquid Chromatography (HPLC) with UV detection or Gas Chromatography-Mass Spectrometry (GC-MS). As no standardized, validated method for **Isocalophyllic acid** is currently published, the following protocols are proposed based on established methods for similar coumarin compounds.

High-Performance Liquid Chromatography (HPLC)

A reversed-phase HPLC method is proposed for the quantification of **Isocalophyllic acid**. The method parameters outlined in Table 2 are based on successful separation of other coumarins and compounds from *Calophyllum* species.

Table 2: Proposed HPLC Method Parameters for **Isocalophyllic Acid** Analysis

Parameter	Recommended Condition
Column	C18 (250 mm x 4.6 mm, 5 µm)
Mobile Phase	Gradient of Acetonitrile and Water (with 0.1% Formic Acid)
Gradient	0-20 min, 20-80% Acetonitrile; 20-25 min, 80% Acetonitrile; 25-30 min, 80-20% Acetonitrile
Flow Rate	1.0 mL/min
Detection	UV at 254 nm and 310 nm
Injection Volume	20 µL
Column Temperature	30 °C

Method Validation:

For quantitative analysis, the proposed HPLC method should be validated according to ICH guidelines. Typical validation parameters for a similar coumarin, amentoflavone, are presented in Table 3 as a reference.[2] These parameters would need to be experimentally determined for **Isocalophyllic acid**.

Table 3: Representative HPLC Method Validation Parameters (based on Amentoflavone)

Parameter	Typical Value
Linearity (r^2)	> 0.999
Limit of Detection (LOD)	~1 µg/mL
Limit of Quantification (LOQ)	~4 µg/mL
Intra-day Precision (RSD%)	< 2%
Inter-day Precision (RSD%)	< 2%
Accuracy (Recovery %)	95-105%

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS can also be employed for the analysis of **Isocalophyllic acid**, particularly for identification purposes. A proposed GC-MS method is detailed in Table 4, based on methods used for the analysis of *Calophyllum inophyllum* leaf extracts.^{[3][4][5]}

Table 4: Proposed GC-MS Method Parameters for **Isocalophyllic Acid** Analysis

Parameter	Recommended Condition
Column	Fused silica capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness)
Carrier Gas	Helium at a constant flow of 1 mL/min
Injector Temperature	250 °C
Oven Temperature Program	Initial 110 °C for 2 min, ramp at 10 °C/min to 200 °C, then ramp at 5 °C/min to 280 °C, hold for 9 min
Ion Source Temperature	280 °C
Ionization Mode	Electron Impact (EI) at 70 eV
Mass Scan Range	45-450 amu

Experimental Protocols

Protocol for Isolation and Purification of **Isocalophyllic Acid** (In-house Standard)

This protocol is adapted from methods used for the isolation of structurally related coumarins from *Calophyllum* species.

1. Extraction: a. Air-dry and powder the leaves or seeds of *Calophyllum inophyllum*. b. Macerate the powdered plant material with 95% ethanol at room temperature for 72 hours. c. Filter the extract and concentrate under reduced pressure using a rotary evaporator to obtain the crude ethanol extract.

2. Liquid-Liquid Partitioning: a. Suspend the crude extract in a mixture of water and ethyl acetate (1:1 v/v). b. Shake vigorously in a separatory funnel and allow the layers to separate. c. Collect the ethyl acetate layer and repeat the extraction of the aqueous layer twice more with ethyl acetate. d. Combine the ethyl acetate fractions and evaporate the solvent to yield the ethyl acetate fraction.
3. Column Chromatography: a. Subject the ethyl acetate fraction to column chromatography on silica gel. b. Elute the column with a gradient of hexane and ethyl acetate, starting with 100% hexane and gradually increasing the polarity. c. Collect fractions and monitor by Thin Layer Chromatography (TLC) using a mobile phase of hexane:ethyl acetate (7:3 v/v) and visualizing under UV light (254 nm). d. Pool fractions containing the compound of interest.
4. Further Purification: a. Subject the pooled fractions to further purification using Sephadex LH-20 column chromatography with methanol as the eluent. b. Monitor the fractions by TLC. c. Combine the pure fractions and evaporate the solvent to obtain purified **Isocalophyllic acid**.
5. Structure Elucidation: a. Confirm the identity and purity of the isolated **Isocalophyllic acid** using spectroscopic methods such as ^1H -NMR, ^{13}C -NMR, and Mass Spectrometry, and by comparison with literature data.

Protocol for Glucose Uptake Assay in L6 Myotubes

This protocol is based on established methods for measuring glucose uptake in skeletal muscle cells.^{[6][7]}

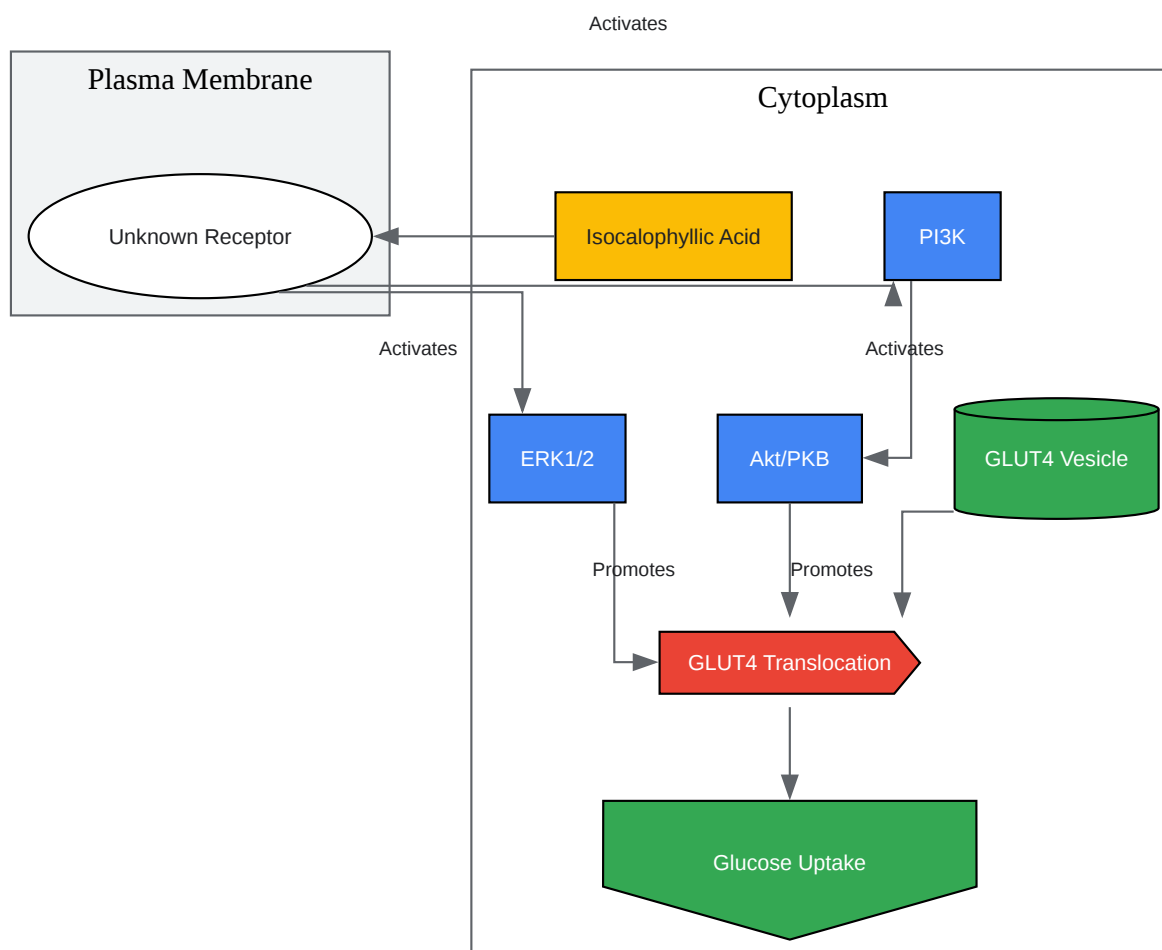
1. Cell Culture and Differentiation: a. Culture L6 myoblasts in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂. b. Once confluent, induce differentiation into myotubes by switching the medium to DMEM with 2% horse serum. Maintain for 5-7 days, changing the medium every 48 hours.
2. Glucose Uptake Assay: a. Seed differentiated L6 myotubes in 24-well plates. b. Serum-starve the myotubes for 3-4 hours in Krebs-Ringer-HEPES (KRH) buffer. c. Treat the cells with varying concentrations of **Isocalophyllic acid** (or a mixture with calophyllic acid) or insulin (as a positive control) for 30 minutes. d. Initiate glucose uptake by adding 0.5 $\mu\text{Ci/mL}$ of 2-deoxy-D-[^3H]glucose to each well and incubate for 10 minutes. e. Terminate the uptake by washing the

cells three times with ice-cold phosphate-buffered saline (PBS). f. Lyse the cells with 0.1 M NaOH. g. Determine the amount of incorporated radioactivity by liquid scintillation counting. h. Normalize the glucose uptake to the total protein content in each well, determined by a protein assay (e.g., BCA assay).

Visualizations

Signaling Pathway of Isocalophyllic Acid-Induced Glucose Uptake

The following diagram illustrates the proposed signaling pathway by which a mixture of calophyllic and **isocalophyllic acids** stimulates glucose uptake in skeletal muscle cells.

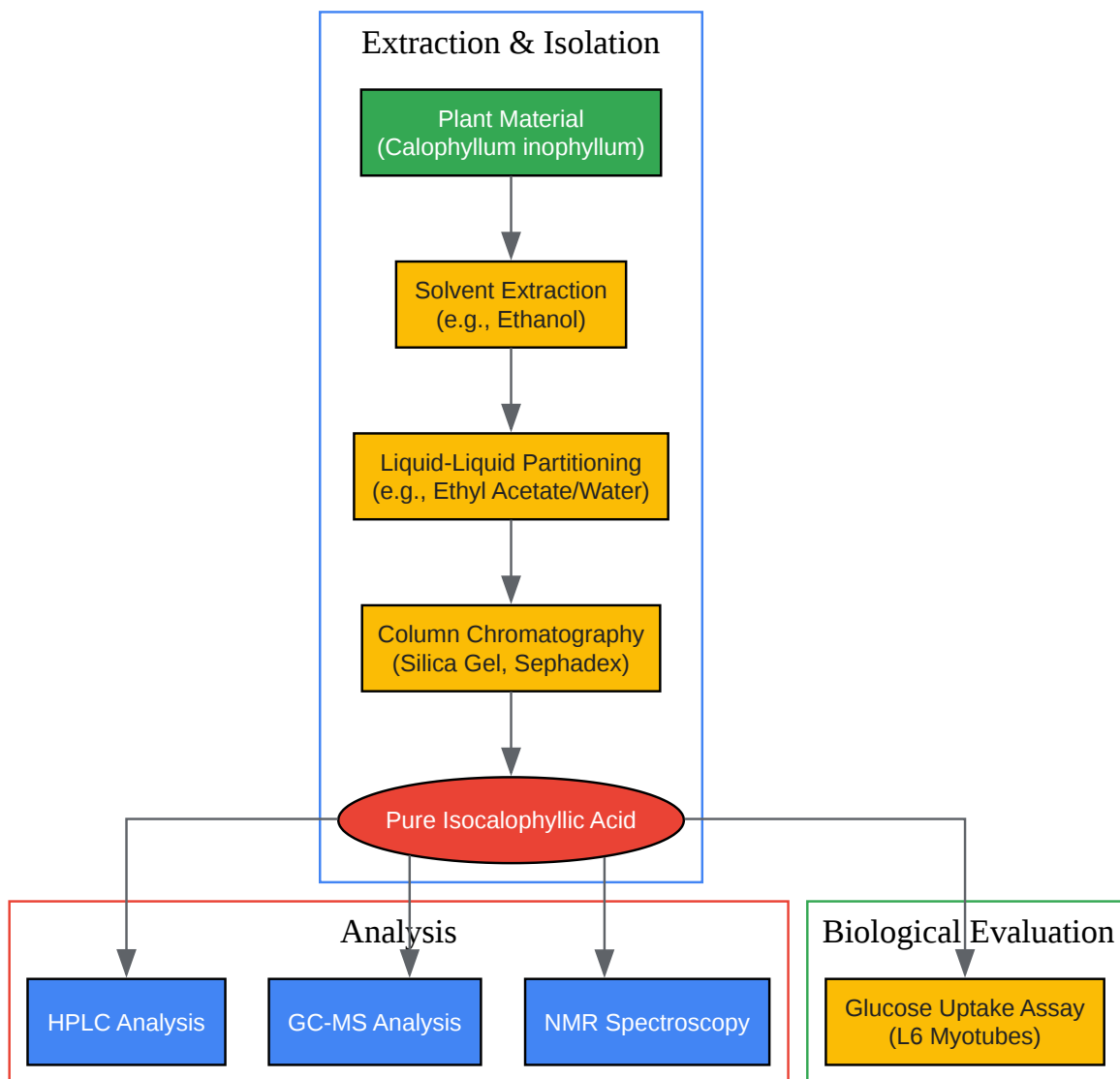


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Caption: Signaling pathway of **Isocalophyllic acid**-induced glucose uptake.

Experimental Workflow for Isocalophyllic Acid Analysis

The following diagram outlines the general workflow for the extraction, isolation, and analysis of **Isocalophyllic acid** from a plant source.



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Caption: Experimental workflow for **Isocalophyllic acid** analysis.

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